3-Bromo Carbidopa is a brominated derivative of Carbidopa, which is primarily used in the treatment of Parkinson's disease. Carbidopa functions as a peripheral decarboxylase inhibitor, preventing the conversion of levodopa to dopamine outside the central nervous system, thereby enhancing the efficacy of levodopa therapy. The introduction of bromine into the Carbidopa structure may modify its pharmacological properties and improve its therapeutic profile.
3-Bromo Carbidopa falls under the category of pharmaceutical compounds, specifically as a derivative of amino acids and their analogs. It is classified as a brominated organic compound, which may exhibit altered biological activities compared to its parent compound, Carbidopa.
The synthesis of 3-Bromo Carbidopa typically involves the bromination of Carbidopa using brominating agents such as bromine or N-bromosuccinimide. The reaction conditions are crucial to ensure selective bromination without over-bromination.
3-Bromo Carbidopa retains the core structure of Carbidopa with a bromine atom substituted at the 3-position on the aromatic ring. The molecular formula is and it has a molecular weight of approximately 303.12 g/mol.
3-Bromo Carbidopa can undergo various chemical reactions, including:
The mechanism by which 3-Bromo Carbidopa exerts its effects is likely similar to that of Carbidopa, functioning primarily as a decarboxylase inhibitor. By inhibiting the enzyme aromatic L-amino acid decarboxylase, it prevents the conversion of levodopa into dopamine outside the central nervous system.
This inhibition leads to increased levels of levodopa in the bloodstream, allowing more levodopa to cross the blood-brain barrier, where it can be converted into dopamine. This process enhances dopaminergic activity in patients with Parkinson's disease .
Relevant analyses indicate that modifications such as bromination can influence solubility and reactivity profiles compared to non-brominated counterparts .
3-Bromo Carbidopa is primarily utilized in pharmaceutical research, particularly in studies aimed at enhancing the therapeutic efficacy of Parkinson's disease treatments. Its unique properties may make it suitable for:
The discovery of 3-Bromo Carbidopa is intrinsically linked to the development and large-scale synthesis of Carbidopa (Lodosyn®), a peripheral aromatic L-amino acid decarboxylase (AADC) inhibitor. Carbidopa was first synthesized in the 1960s and gained FDA approval in the 1970s for use in combination with Levodopa to treat Parkinson’s disease [3] [8]. During the optimization of industrial Carbidopa synthesis routes—which typically involve multi-step chemical processes starting from vanillin or similar precursors—researchers identified several brominated derivatives as unintended byproducts [5] [6].
Among these derivatives, 3-Bromo Carbidopa emerged as a structurally characterized impurity. It arises specifically during bromination steps designed to introduce halogen atoms into intermediate molecules or via the unintended bromination of the Carbidopa molecule itself, particularly when harsh reagents or non-optimized reaction conditions are employed. Its identification coincided with advancements in analytical chromatography in the late 20th and early 21st centuries, which enabled the detection and structural elucidation of trace-level synthetic impurities in active pharmaceutical ingredients (APIs) [6] [10]. This compound was assigned the CAS Registry Number 1246819-09-9, formalizing its identity within chemical databases [10].
3-Bromo Carbidopa shares the core structural framework of Carbidopa but possesses a distinct modification that profoundly impacts its chemical behavior.
Table 1: Structural and Chemical Comparison of 3-Bromo Carbidopa, Carbidopa, and Levodopa
Property | 3-Bromo Carbidopa | Carbidopa | Levodopa |
---|---|---|---|
Chemical Name | 3-(3-Bromo-4,5-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid | (2S)-3-(3,4-Dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid | (2S)-2-Amino-3-(3,4-dihydroxyphenyl)propanoic acid |
Molecular Formula | C₁₀H₁₃BrN₂O₄ | C₁₀H₁₄N₂O₄ | C₉H₁₁NO₄ |
Molecular Weight (g/mol) | 305.13 | 226.23 | 197.19 |
CAS Number | 1246819-09-9 | 28860-95-9 | 59-92-7 |
Key Functional Groups | Catechol (dihydroxyphenyl) ring with Br at position 3; Hydrazino group; Methylated alpha carbon; Carboxylic acid | Catechol ring; Hydrazino group; Methylated alpha carbon; Carboxylic acid | Catechol ring; Amino group; Carboxylic acid |
The introduction of the bromine atom significantly alters properties critical to pharmaceutical science:
3-Bromo Carbidopa is primarily recognized as a process-related impurity generated during the chemical synthesis of Carbidopa. Its formation is a critical quality consideration in pharmaceutical manufacturing.
Table 2: Synthesis and Control of 3-Bromo Carbidopa as an Impurity
Aspect | Details |
---|---|
Primary Origin | Unintended electrophilic bromination (aromatic substitution) of Carbidopa or its synthetic intermediates. |
Key Reagents Causing Formation | N-Bromosuccinimide (NBS), Bromine (Br₂) |
Typical Reaction Solvent | Dimethylformamide (DMF), Acetonitrile |
Control Strategy | - Optimization of reaction conditions (temperature, stoichiometry, reagent purity) - Purification via recrystallization (e.g., using water, ethanol, acetic acid) or chromatography (HPLC, preparative TLC) - Rigorous in-process testing using HPLC |
Designation in Pharmacopoeias | Identified as Carbidopa BP Impurity I (HTS-C-017I) and Carbidopa EP Impurity J (HTS-C-017J) [10] |
The presence of 3-Bromo Carbidopa in Carbidopa APIs or finished dosage forms (like levodopa/carbidopa combinations) is strictly monitored. Regulatory guidelines (e.g., ICH Q3A/B) mandate identification and control of such potential genotoxic impurities or significant unidentified impurities exceeding threshold levels [6] [10]. Its detection triggers investigations into the synthetic process and purification efficacy.
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4